molecular formula C5H12Br2N2 B1141574 2,5-Diazanorbornane dihydrobromide CAS No. 100944-14-7

2,5-Diazanorbornane dihydrobromide

Cat. No. B1141574
M. Wt: 259.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diazanorbornane dihydrobromide, also known as norbornylene-2,5-diamine dihydrobromide, is a chemical compound that has been widely used in scientific research. It is a bicyclic amine with two nitrogen atoms and a bridging methylene group. The compound has a unique structure that makes it an important building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2,5-Diazanorbornane dihydrobromide is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The bridging methylene group in the compound makes it a good nucleophile, and it can react with various electrophiles to form new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,5-Diazanorbornane dihydrobromide have not been extensively studied. However, it has been reported that the compound has low toxicity and is not mutagenic or carcinogenic. The compound has also been shown to have some antimicrobial activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Diazanorbornane dihydrobromide in lab experiments is its high purity and stability. The compound is easy to handle and can be stored for long periods without degradation. Another advantage is its versatility in the synthesis of various organic compounds.
One of the limitations of using 2,5-Diazanorbornane dihydrobromide in lab experiments is its cost. The compound is relatively expensive, and this can limit its use in large-scale experiments. Another limitation is its limited solubility in some solvents, which can affect its use in certain reactions.

Future Directions

There are several future directions for the use of 2,5-Diazanorbornane dihydrobromide in scientific research. One direction is the synthesis of new chiral ligands for asymmetric catalysis. Another direction is the synthesis of new biologically active compounds for use in drug discovery. The compound can also be used in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 2,5-Diazanorbornane dihydrobromide is an important compound in scientific research. Its unique structure and versatility in organic synthesis make it a valuable building block for the synthesis of various compounds. The compound has low toxicity and is not mutagenic or carcinogenic, making it safe for use in lab experiments. Future research on the compound can lead to the development of new materials and drugs with unique properties.

Synthesis Methods

The synthesis of 2,5-Diazanorbornane dihydrobromide involves the reaction between 2,5-diaminonorbornane and hydrobromic acid. The reaction is carried out in anhydrous conditions, and the product is obtained in the form of white crystals. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2,5-Diazanorbornane dihydrobromide has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has been used in the synthesis of chiral ligands, which are important in asymmetric catalysis. The compound has also been used in the synthesis of biologically active compounds such as anti-tumor agents, anti-viral agents, and anti-inflammatory agents.

properties

IUPAC Name

2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYQWKOXKGJREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazanorbornane dihydrobromide

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